molecular formula C10H22FNSi B14374921 N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine CAS No. 89995-03-9

N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine

Cat. No.: B14374921
CAS No.: 89995-03-9
M. Wt: 203.37 g/mol
InChI Key: MERRBXAPMGPWCQ-UHFFFAOYSA-N
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Description

N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a fluoro-substituted silicon atom bonded to a propyl group and an allylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylfluorosilane and allylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes.

    Purification: After the reaction is complete, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced silicon-containing compounds.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine involves its interaction with molecular targets through its functional groups. The fluoro-substituted silicon atom can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Difluoroethyl)prop-2-en-1-amine: This compound features a difluoroethyl group instead of the diethyl(fluoro)silyl group.

    N-(2,2-Dichloroethyl)prop-2-en-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    N-(2,2-Dimethylpropyl)prop-2-en-1-amine: Contains a dimethylpropyl group instead of the diethyl(fluoro)silyl group.

Uniqueness

N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine is unique due to the presence of the fluoro-substituted silicon atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

89995-03-9

Molecular Formula

C10H22FNSi

Molecular Weight

203.37 g/mol

IUPAC Name

2-[diethyl(fluoro)silyl]-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C10H22FNSi/c1-5-8-12-9-10(4)13(11,6-2)7-3/h5,10,12H,1,6-9H2,2-4H3

InChI Key

MERRBXAPMGPWCQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(C(C)CNCC=C)F

Origin of Product

United States

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